molecular formula C23H23N3O2 B4758266 4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE

4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B4758266
M. Wt: 373.4 g/mol
InChI Key: NZCFWCBLUXSEKM-RMKNXTFCSA-N
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Description

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylprop-2-en-1-yl group, and a dihydroquinolin-2-one moiety. Its molecular formula is C20H23N3O, and it has a molecular weight of 321.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a phenylprop-2-en-1-yl group under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and piperazine-containing molecules. Examples include:

Uniqueness

What sets 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-1,2-dihydroquinolin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22-17-20(19-10-4-5-11-21(19)24-22)23(28)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17H,12-16H2,(H,24,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCFWCBLUXSEKM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 3
4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 4
Reactant of Route 4
4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 5
Reactant of Route 5
4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 6
Reactant of Route 6
4-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE-1-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE

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